molecular formula C25H23BrN2O6 B12021309 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate CAS No. 765311-40-8

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B12021309
CAS No.: 765311-40-8
M. Wt: 527.4 g/mol
InChI Key: ZXFJQSANQKVHOZ-JFLMPSFJSA-N
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Description

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O4. This compound is known for its unique structural features, which include a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the ethoxyphenyl and methoxybenzoate groups are introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbohydrazonoyl group may also play a role in binding to biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy group, in particular, provides unique reactivity and potential for interaction with biological targets .

Properties

CAS No.

765311-40-8

Molecular Formula

C25H23BrN2O6

Molecular Weight

527.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H23BrN2O6/c1-3-32-23-14-17(15-27-28-24(29)16-33-21-11-7-19(26)8-12-21)4-13-22(23)34-25(30)18-5-9-20(31-2)10-6-18/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+

InChI Key

ZXFJQSANQKVHOZ-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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